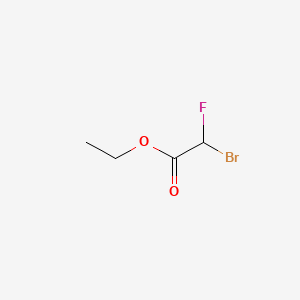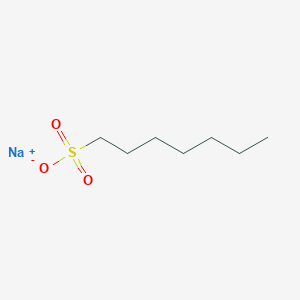
Ethyl bromofluoroacetate
Overview
Description
Ethyl bromofluoroacetate is an organic compound with the chemical formula C4H6BrFO2. It is a colorless to slightly yellow liquid and is used as an intermediate in the synthesis of various chemical compounds. This compound is particularly notable for its use in the preparation of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .
Mechanism of Action
Target of Action
Ethyl bromofluoroacetate is primarily used as an intermediate in the synthesis of various chemical compounds . It is particularly useful in introducing the CF2 group during synthesis . The primary targets of this compound are therefore the molecules it reacts with during these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with aldehydes and ketones in the presence of the Reformatsky reagent to generate diastereomeric mixtures of alpha-fluoro-beta-hydroxy esters . This reaction is facilitated by the presence of catalytic amounts of CeCl3 .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular synthesis process it is involved in. For example, in the Reformatsky reaction with aldehydes and ketones, it contributes to the formation of alpha-fluoro-beta-hydroxy esters . These esters can then participate in further reactions, affecting downstream pathways.
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds. For instance, its reaction with aldehydes and ketones yields alpha-fluoro-beta-hydroxy esters . These esters can then be used in the synthesis of other compounds, such as polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Reformatsky reaction it participates in takes place at 100 °C . Additionally, it should be stored in a cool place, in a tightly closed container, and in a well-ventilated area . These conditions help to maintain its stability and ensure its effective participation in reactions .
Biochemical Analysis
Biochemical Properties
It is known to be soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments within the body
Cellular Effects
Given its role as an intermediate in the synthesis of certain compounds , it may influence cellular processes related to these compounds. Specific effects on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
Preparation Methods
Ethyl bromofluoroacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction takes approximately 12 hours at 100°C and yields about 31% of the desired product . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure the efficient production of this compound.
Chemical Reactions Analysis
Ethyl bromofluoroacetate undergoes various chemical reactions, including substitution reactions. For example, it can react with aldehydes and ketones using the Reformatsky reagent to yield 2,2-difluoro-3-hydroxy esters . Additionally, it can participate in Michael-type reactions with α,β-unsaturated carbonyl compounds in the presence of copper powder, leading to the formation of various products . Common reagents used in these reactions include sodium bromide, copper powder, and the Reformatsky reagent.
Scientific Research Applications
Ethyl bromofluoroacetate has several scientific research applications. It is used as an intermediate in the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines . Additionally, it has been employed as a redox mediator in advanced lithium–oxygen batteries, where it helps to form a robust LiF-rich solid electrolyte interphase on the surface of the lithium anode . This application significantly improves the stability and performance of lithium–oxygen batteries.
Comparison with Similar Compounds
Ethyl bromofluoroacetate can be compared to similar compounds such as ethyl bromodifluoroacetate and ethyl difluoroacetate. Ethyl bromodifluoroacetate, for instance, has a similar structure but contains an additional fluorine atom. Both compounds are used to introduce difluoromethyl groups into chemical compounds, but this compound is unique in its specific applications in lithium–oxygen batteries and the synthesis of polyfluoroalkyl-substituted fluoro enol ethers .
Similar Compounds
- Ethyl bromodifluoroacetate
- Ethyl difluoroacetate
- Ethyl 2-bromo-2,2-difluoroacetate
These compounds share similar chemical properties and applications but differ in their specific uses and molecular structures.
Properties
IUPAC Name |
ethyl 2-bromo-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNDTPIRBQGESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905152 | |
| Record name | Ethyl bromo(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-55-8, 10-35-5 | |
| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl bromofluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromo(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl bromofluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride](/img/structure/B7724308.png)








